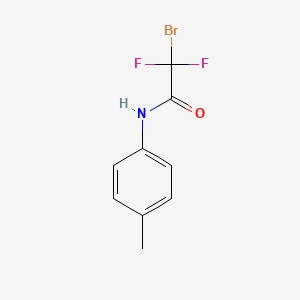
7-Bromo-1,3-benzodioxol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,3-benzodioxol-4-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-benzodioxol-4-amine typically involves the bromination of 1,3-benzodioxole followed by the introduction of the amine group. One common method is as follows:
Bromination: 1,3-benzodioxole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 7th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source under basic conditions to introduce the amine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiourea in polar solvents.
Oxidation: Reagents like hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 7-substituted benzodioxol-4-amines.
Oxidation: Formation of 7-bromo-1,3-benzodioxol-4-nitroso or nitro compounds.
Reduction: Formation of 7-bromo-1,3-benzodioxol-4-hydroxy or alkylamines.
Applications De Recherche Scientifique
7-Bromo-1,3-benzodioxol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-1,3-benzodioxol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1,3-benzodioxole: Lacks the amine group, making it less versatile in certain chemical reactions.
1,3-Benzodioxol-4-amine: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Chloro-1,3-benzodioxol-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
7-Bromo-1,3-benzodioxol-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
7-bromo-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2 |
Clé InChI |
QIQYMCPOXVMXHK-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(C=CC(=C2O1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


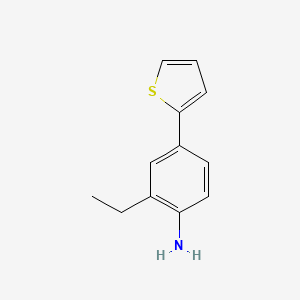
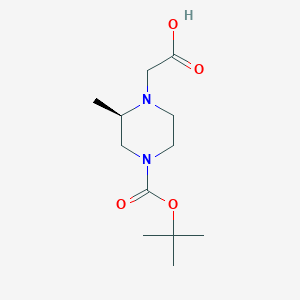
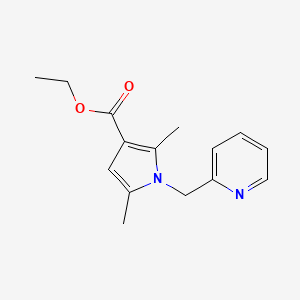
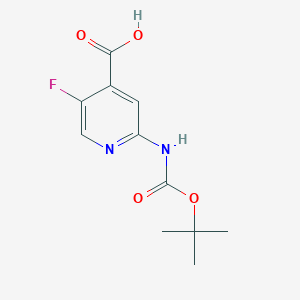
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)



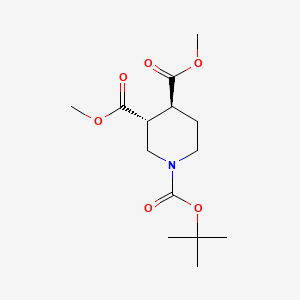
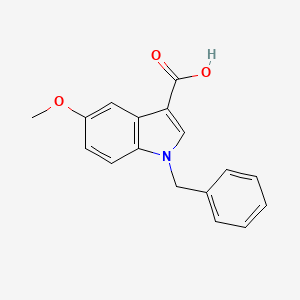
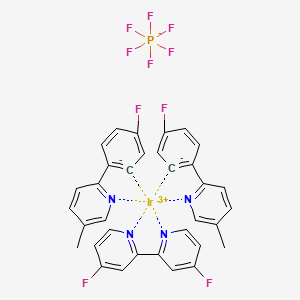

![Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate](/img/structure/B13898428.png)
